molecular formula C13H9FO2 B157549 2-(4-Fluorophenyl)benzoic acid CAS No. 1841-57-2

2-(4-Fluorophenyl)benzoic acid

Cat. No. B157549
CAS RN: 1841-57-2
M. Wt: 216.21 g/mol
InChI Key: LGVNEKHPDXUTKA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)benzoic acid is a compound with the molecular formula C13H9FO2 . It has a molecular weight of 216.21 g/mol . The compound is also known by several synonyms, including 4’-fluoro-[1,1’-biphenyl]-2-carboxylic acid, 4’-fluoro-2-biphenylcarboxylic acid, and 4’-fluorobiphenyl-2-carboxylic acid .


Synthesis Analysis

An efficient and economical synthesis of some new fluorine substituted phthalides was accomplished from two γ-keto acids, 2-(4-fluorobenzoyl)benzoic acid and 2-(3,5-dinitro-4-flurobenzoyl)benzoic acid . Each acid was reacted with various phenolic compounds in the presence of a catalytic quantity of concentrated sulfuric acid to get the phthalides .


Molecular Structure Analysis

The InChI string for 2-(4-Fluorophenyl)benzoic acid is InChI=1S/C13H9FO2/c14-10-7-5-9 (6-8-10)11-3-1-2-4-12 (11)13 (15)16/h1-8H, (H,15,16) . The Canonical SMILES string is C1=CC=C (C (=C1)C2=CC=C (C=C2)F)C (=O)O .


Chemical Reactions Analysis

2-(4-Fluorobenzoyl)benzoic acid has been used in the synthesis of new fluorine substituted phthalides . It has also been used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds .


Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)benzoic acid has a molecular weight of 216.21 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . The compound also has a Topological Polar Surface Area of 37.3 Ų .

Scientific Research Applications

Synthesis of Heparan Sulfate Mimetics

2-(4-Fluorophenyl)benzoic acid: is utilized as a starting reagent in the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds . These mimetics are crucial in biomedical research for their role in modulating a variety of biological processes, including development, angiogenesis, and inflammation.

Organic Synthesis Intermediate

This compound serves as an intermediate in the synthesis of more complex organic molecules. For example, it has been used to prepare starting materials for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one , a compound of interest in the study of polycyclic aromatic hydrocarbons.

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluorophenyl)benzoic acid is currently unknown. A structurally similar compound, 4-(4-fluorophenyl)benzoic acid, has been reported to bind to bcl-2, a protein that regulates cell death (apoptosis), with a kd value of 400 μm .

Mode of Action

If it behaves similarly to 4-(4-Fluorophenyl)benzoic acid, it may interact with its target protein (such as Bcl-2) and modulate its function

Biochemical Pathways

If it interacts with Bcl-2 like its structural analog, it could potentially influence apoptosis pathways . .

Pharmacokinetics

It has a molecular weight of 244.218 , and its melting point is between 138-140 °C

Result of Action

If it acts similarly to 4-(4-Fluorophenyl)benzoic acid, it could potentially influence cell survival and death by modulating the function of Bcl-2 . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interactions with its target. Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling 2-(4-Fluorophenyl)benzoic acid . These precautions suggest that the compound may be sensitive to air and moisture.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including gloves and eye/face protection, should be worn when handling the compound .

Future Directions

While specific future directions for 2-(4-Fluorophenyl)benzoic acid are not mentioned in the search results, it’s worth noting that the compound has been used in the synthesis of new fluorine substituted phthalides . These compounds have exhibited antibacterial and antifungal activity on antimicrobial screening against human pathogenic bacteria and fungi , suggesting potential future applications in the development of new antimicrobial agents.

properties

IUPAC Name

2-(4-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVNEKHPDXUTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382217
Record name 2-(4-Fluorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)benzoic acid

CAS RN

1841-57-2
Record name 4′-Fluoro[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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